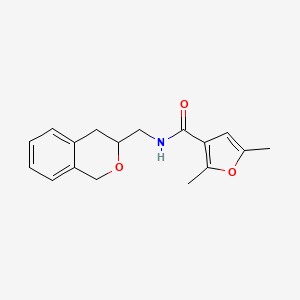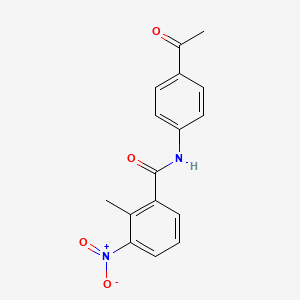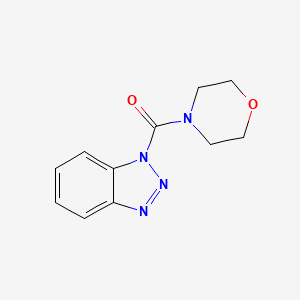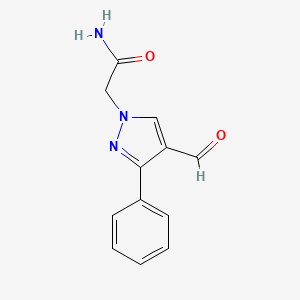
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a reagent in organic synthesis and has shown promising results in several biological studies.
Scientific Research Applications
Synthesis of Phosphine Oxides
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate: is utilized in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . This compound is significant in organic synthesis and catalysis, serving as a ligand for transition metal complexes used in cross-coupling reactions.
Preparation of Hetaryl-Azophenol Dyes
The compound plays a crucial role in the preparation of hetaryl-azophenol dyes . These dyes are synthesized via heterocyclic amines in nitrosyl sulphuric acid and are important for their application in dyeing textiles and in colorimetry .
Polyester Fiber Dyeing
In the textile industry, 4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate is used for dyeing polyester fibers. The compound imparts desirable properties to the fibers, such as colorfastness and resistance to fading .
Rubber Industry Applications
This chemical is also employed in the rubber industry. It can be used as an additive to improve the properties of rubber, such as its elasticity, resilience, and resistance to wear .
Depigmenting Agent
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate: acts as a depigmenting agent. It is used in cosmetic formulations to lighten skin pigmentation and to treat hyperpigmentation disorders .
Anti-Tubercular Drug Synthesis
The compound is used in the synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide , which has shown promising results as an anti-tubercular scaffold. This application is particularly important in the pharmaceutical industry for developing new medications against tuberculosis .
Mechanism of Action
Target of Action
A structurally similar compound, n-[4-(benzyloxy)phenyl]glycinamide, has been reported to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the biosynthesis of the proinflammatory mediator leukotriene B4 .
Mode of Action
Based on the action of similar compounds, it might interact with its target enzyme, possibly inhibiting its function and affecting the production of leukotriene b4 .
Biochemical Pathways
If it indeed targets leukotriene a-4 hydrolase like its structurally similar compound, it could impact the leukotriene biosynthesis pathway . This could potentially lead to a decrease in the production of leukotriene B4, a potent mediator of inflammation.
Result of Action
If it acts similarly to N-[4-(benzyloxy)phenyl]glycinamide, it might lead to a decrease in the levels of leukotriene B4, potentially reducing inflammation .
properties
IUPAC Name |
(4-phenylmethoxyphenyl) 4-fluorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO4S/c20-16-6-12-19(13-7-16)25(21,22)24-18-10-8-17(9-11-18)23-14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZZWPLDDTWYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)phenyl 4-fluorobenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)
![4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2897093.png)

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)



![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)



![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)